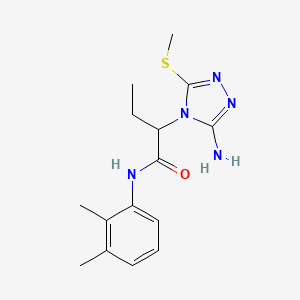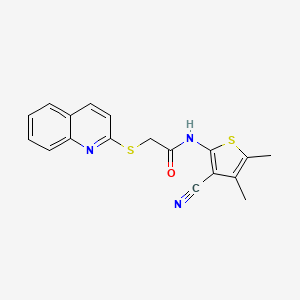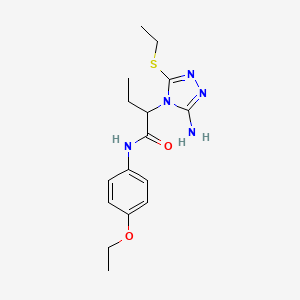![molecular formula C13H13NOS B7837180 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone CAS No. 13896-85-0](/img/structure/B7837180.png)
1-[(4-Methylquinolin-2-yl)sulfanyl]acetone
Overview
Description
1-[(4-Methylquinolin-2-yl)sulfanyl]acetone is a chemical compound that belongs to the quinoline derivatives family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have various applications in medicine, food, catalysts, dyes, materials, and electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone can be synthesized through various synthetic routes[_{{{CITATION{{{2{Synthesis of Hetarylquinolines from 2- { [ (4-Methylquinolin-2-yl ...](https://link.springer.com/article/10.1134/S1070428018090221). One common method involves the reaction of 4-methylquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide[{{{CITATION{{{2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl .... The reaction typically proceeds under reflux conditions to ensure the completion of the reaction[{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors[_{{{CITATION{{{2{Synthesis of Hetarylquinolines from 2- { [ (4-Methylquinolin-2-yl ...](https://link.springer.com/article/10.1134/S1070428018090221). The choice of reactor depends on the desired scale and efficiency of the production process[{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....
Scientific Research Applications
1-[(4-Methylquinolin-2-yl)sulfanyl]acetone has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: Its derivatives can be used in the development of new materials, catalysts, and dyes.
Mechanism of Action
The mechanism by which 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
1-[(4-Methylquinolin-2-yl)sulfanyl]acetone can be compared with other quinoline derivatives, such as quinoline itself, 2-quinolinamine, and 4-methylquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(4-methylquinolin-2-yl)sulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-9-7-13(16-8-10(2)15)14-12-6-4-3-5-11(9)12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXABJWPCYKQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294943 | |
| Record name | 1-[(4-methylquinolin-2-yl)sulfanyl]acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13896-85-0 | |
| Record name | NSC98866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(4-methylquinolin-2-yl)sulfanyl]acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7837099.png)

![6-[2-(3,4-Dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B7837111.png)
![(3S,4R)-4-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B7837118.png)
![7-(furan-2-yl)-2-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7837119.png)
![2-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7837126.png)
![N-(3-acetylphenyl)-2-[(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7837136.png)
![N-(4-acetylphenyl)-2-[(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7837139.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B7837147.png)
![N-(2,3-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837153.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B7837167.png)


![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B7837191.png)
